o-(Trifluoromethyl)phenethylamine

Description

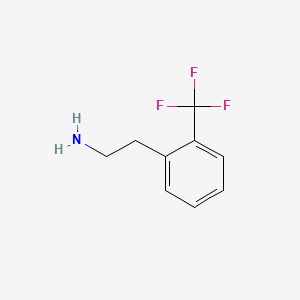

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIERORLYMWHXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228109 | |

| Record name | o-(Trifluoromethyl)phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-18-5 | |

| Record name | 2-(Trifluoromethyl)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Trifluoromethyl)phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)phenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)PHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWY96YFJ3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Chromatographic Characterization in Research

Mass Spectrometry-Based Characterization of Phenethylamines

Mass spectrometry (MS) is a cornerstone analytical tool that offers high sensitivity and specificity for molecular characterization. It functions by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like phenethylamines. In the positive-ion mode, phenethylamine (B48288) derivatives are typically detected as protonated molecules ([M+H]⁺). spectrabase.com However, a common phenomenon observed during ESI is in-source fragmentation, where the protonated molecule undergoes subsequent dissociation even before mass analysis. spectrabase.comrsc.org

For many phenethylamines, this fragmentation involves the loss of ammonia (B1221849) (NH₃), leading to intense fragment-ion signals that can sometimes be more abundant than the parent [M+H]⁺ ion. spectrabase.comrsc.org The propensity for this fragmentation is influenced by the electronic nature of the substituents on the phenyl ring. The presence of electron-donating groups tends to enhance fragmentation. spectrabase.com Conversely, strong electron-withdrawing groups, such as the trifluoromethyl (CF₃) group in o-(Trifluoromethyl)phenethylamine, are expected to suppress this NH₃ loss by destabilizing the positive charge development on the benzyl (B1604629) ring required for fragmentation. This results in a more prominent and easily identifiable protonated molecular ion peak, which is advantageous for unambiguous identification. spectrabase.com The general fragmentation pathway that is suppressed in this case often leads to the formation of a spiro[2.5]octadienylium ion for other phenethylamines. spectrabase.comrsc.orghmdb.ca

Table 1: Expected ESI-MS Behavior of this compound

| Analyte | Expected Behavior under ESI-MS | Key Ion(s) | Rationale |

|---|---|---|---|

| This compound | Suppression of in-source NH₃ loss. | [M+H]⁺ | The strongly electron-withdrawing CF₃ group destabilizes the carbocation intermediate necessary for fragmentation, favoring the intact protonated molecule. |

| General Phenethylamines (with electron-donating groups) | Enhanced in-source fragmentation. | [M+H-NH₃]⁺ | Electron-donating groups stabilize the resulting carbocation, promoting the loss of ammonia. |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is an advanced technique that provides deeper structural insights and enhances analytical specificity. chemicalbook.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is mass-selected and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule.

For phenethylamines, a characteristic fragmentation pathway involves the cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain. researchgate.net For this compound, this would lead to the formation of a stable o-trifluoromethylbenzyl cation. This predictable fragmentation is invaluable for confirming the identity of the compound.

Furthermore, MS/MS is a powerful tool for quantification, particularly when operated in the multiple reaction monitoring (MRM) mode. hmdb.ca In MRM, a specific transition from a precursor ion to a product ion is monitored, which dramatically increases the signal-to-noise ratio and allows for highly sensitive and selective quantification of the target analyte in complex biological or chemical matrices. spectrabase.comhmdb.cahmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. While mass spectrometry provides mass and fragmentation data, NMR confirms the precise arrangement of atoms and their connectivity.

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. Key expected signals would include multiplets for the aromatic protons, with their chemical shifts and coupling patterns influenced by the trifluoromethyl group, as well as distinct signals for the two methylene (B1212753) (-CH₂-) groups and the amine (-NH₂) protons of the ethylamine side chain.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in this compound would produce a distinct signal. The spectrum would clearly show the aromatic carbons, with the carbon attached to the CF₃ group exhibiting a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹³C-¹⁹F coupling). rsc.org The two aliphatic carbons of the side chain would also be readily identifiable. The combination of ¹H and ¹³C NMR data allows for the complete and definitive structural assignment of the molecule.

Table 2: Predicted NMR Spectral Features for this compound

| Nucleus | Expected Chemical Shift Region (ppm) | Expected Multiplicity / Key Features | Information Provided |

|---|---|---|---|

| ¹H | ~7.2-7.8 | Multiplets | Aromatic proton environment and substitution pattern. |

| ~2.8-3.2 | Triplets/Multiplets | Ethylamine side-chain protons (-CH₂CH₂-). | |

| Variable | Broad singlet | Amine (-NH₂) protons. | |

| ¹³C | ~120-140 | Multiple signals | Aromatic carbons. |

| ~124 (quartet) | Quartet (due to ¹JCF) | Trifluoromethyl group (-CF₃). | |

| ~126 (quartet) | Quartet (due to ²JCCF) | Carbon atom attached to the CF₃ group. rsc.org |

Chromatographic Separation Techniques for Phenethylamine Analysis

Chromatography is essential for separating individual components from a mixture before their detection and analysis by a spectrometer. This is crucial for ensuring that the analyzed signal corresponds to the compound of interest without interference from impurities or other substances.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. researchgate.net Phenethylamines can often be analyzed by GC-MS, sometimes requiring derivatization to improve their chromatographic properties and thermal stability. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. rsc.org

The separated components then enter the mass spectrometer, which typically uses electron ionization (EI). EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum, with its unique pattern of fragment ions, is highly characteristic and can be compared against spectral libraries for identification. For this compound, a major fragment would be expected from the benzylic cleavage (Cα-Cβ bond scission), yielding the o-trifluoromethylbenzyl cation. researchgate.net

Liquid Chromatography (LC) with Mass Spectrometry (MS) Detection

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the method of choice for analyzing phenethylamines in various samples, including biological fluids. hmdb.cahmdb.ca LC separates compounds in the liquid phase, making it suitable for a wider range of compounds than GC, including those that are non-volatile or thermally sensitive. chemicalbook.com

A common setup for phenethylamine analysis involves reversed-phase chromatography using a C18 column. hmdb.ca The separation is achieved by a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent like acetonitrile. hmdb.ca This approach provides excellent separation and resolution. hmdb.ca When coupled with the soft ionization of ESI and the specificity of MS/MS detection, LC-MS/MS offers a highly sensitive and selective method for the quantification and confirmation of this compound. rsc.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of a molecule's properties based on the principles of quantum mechanics. These methods are crucial for elucidating the electronic structure, reactivity, and stability of o-(Trifluoromethyl)phenethylamine.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for predicting molecular geometries, electronic properties, and reactivity indices. For this compound, DFT calculations can provide valuable information about how the electron-withdrawing trifluoromethyl (-CF3) group at the ortho position influences the properties of the phenethylamine (B48288) scaffold.

DFT studies on related fluorinated phenylethylamine derivatives have shown that the introduction of fluorine-containing groups significantly alters the electronic landscape of the molecule. Key findings from such theoretical investigations typically involve the analysis of:

Molecular Geometry: Optimization of the molecule's geometry to find its most stable three-dimensional structure.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. The trifluoromethyl group is expected to increase the electrophilicity of the aromatic ring.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom of the ethylamine (B1201723) side chain is an expected nucleophilic site, while the -CF3 group and adjacent regions of the phenyl ring are electrophilic.

| Computational Parameter | Predicted Value/Observation for a Substituted Phenethylamine | Significance for this compound |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available electron orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~3.5 Debye | Quantifies the overall polarity of the molecule, influenced by the highly polar -CF3 group. |

| Mulliken Atomic Charges | N: -0.8, C(ortho-CF3): +0.5 | Reveals the partial charges on individual atoms, highlighting the electron-withdrawing effect of the -CF3 group. |

Table 1: Illustrative DFT-calculated electronic properties for a phenethylamine derivative. The values are representative and would require specific calculations for this compound.

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density distribution to define atoms and the bonds between them. nih.gov A key application of QTAIM is the characterization of non-covalent interactions, such as hydrogen bonds, which are crucial for ligand-receptor binding. nih.govchemrxiv.org

In the context of this compound, a QTAIM analysis would be used to:

Identify Critical Points: The analysis locates bond critical points (BCPs) in the electron density, which are indicative of an interaction between two atoms.

Characterize Interactions: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the nature and strength of the interaction. For typical "closed-shell" interactions like hydrogen bonds, ρ is low and ∇²ρ is positive. nih.gov

Analyze Intramolecular Bonds: QTAIM can characterize intramolecular hydrogen bonds, for instance, between the amine group and the trifluoromethyl group, which could influence the molecule's preferred conformation.

Study Intermolecular Complexes: When this compound is modeled with a target receptor site, QTAIM can precisely describe the hydrogen bonds, C-H···π interactions, and other non-covalent forces stabilizing the complex. chemrxiv.org

A QTAIM study would quantify the strength of interactions that are essential for the biological activity of the compound, providing a rigorous basis for understanding its binding mechanism. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand to its target.

For this compound, which is structurally related to known monoamine transporter substrates, docking simulations are often performed with targets like the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov Docking studies on substituted phenethylamines have also explored interactions with other targets, such as tubulin. nih.govresearchgate.net

The process involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the protein target and the ligand.

Defining the Binding Site: Identifying the active site or allosteric site on the receptor where the ligand is expected to bind. For monoamine transporters, this is typically the S1 substrate binding pocket. nih.gov

Sampling and Scoring: The docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site. Each "pose" is evaluated using a scoring function that estimates the binding affinity.

The results of a docking simulation provide a binding score (an estimate of binding free energy) and a predicted binding pose, which reveals key intermolecular interactions.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149, Phe326 |

| Norepinephrine Transporter (NET) | -8.2 | Asp75, Ser150, Phe317 |

| Serotonin Transporter (SERT) | -7.9 | Asp98, Tyr176, Phe335 |

| Tubulin (Colchicine Site) | -6.5 | Cys241, Leu248, Ala316 |

Table 2: Representative molecular docking results for a phenethylamine ligand with various biological targets. Scores are illustrative and actual values depend on the specific ligand and docking protocol. Key residues are examples of those typically found in the binding sites of these proteins. nih.govnih.gov

These simulations would suggest that the protonated amine of this compound forms a crucial ionic bond with a conserved aspartate residue in the S1 pocket of monoamine transporters. nih.gov The aromatic ring would likely engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecule (e.g., physicochemical, electronic, or 3D properties) to a measured activity, such as binding affinity (Ki) or inhibitory concentration (IC50). nih.gov

For a class of compounds like substituted phenethylamines, a QSAR study would involve:

Data Set Collection: Assembling a group of phenethylamine derivatives with experimentally measured biological activity against a specific target (e.g., an adrenergic receptor). nih.gov

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the set. These can include LogP (lipophilicity), molecular weight, polar surface area, and more complex 3D-MoRSE or electronic descriptors. nih.gov

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) to build a model that correlates a subset of descriptors with activity. The model's predictive power is then rigorously tested using internal and external validation techniques. nih.gov

A QSAR model for phenethylamines acting on a specific receptor might look like: log(1/Activity) = c0 + c1(LogP) + c2(3D-MoRSE_Descriptor) + c3*(Electronic_Descriptor)

Such a model for this compound would help predict its activity based on its calculated descriptors and provide insights into which properties are most important for its biological function. For example, QSAR studies on phenethylamines have highlighted the importance of lipophilicity (LogP) and specific 3D molecular fields in determining receptor affinity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on the three-dimensional conformation it adopts to bind to its receptor. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. mdpi.comnih.gov This can be done through systematic searches or, more powerfully, through molecular dynamics (MD) simulations. mdpi.com

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, either in a solvent or within a receptor binding site, can reveal:

Preferred Conformations: The ethylamine side chain can rotate around the τ1 (Cα-Cβ) and τ2 (Cβ-C-aryl) torsional angles. Simulations identify the most probable values for these angles, often showing a preference for an extended conformation where the amine group is away from the phenyl ring. nih.gov

Conformational Flexibility: MD shows how the molecule flexes and changes shape over time, providing a dynamic picture of its conformational landscape.

Solvent Effects: Simulating the molecule in water provides insight into how solvent interactions influence its conformation and dynamics.

Binding Stability: When simulated within a receptor, MD can assess the stability of the docked pose and reveal dynamic changes in ligand-receptor interactions over time.

Studies on related phenethylamines have shown that they generally favor an extended conformation, which is believed to be the bioactive conformation for interaction with many receptors. nih.gov The presence of the bulky ortho-trifluoromethyl group in this compound would likely introduce specific steric constraints, potentially influencing the preferred rotational angle of the ethylamine side chain relative to the phenyl ring.

Role in Medicinal Chemistry and Drug Discovery Research

o-(Trifluoromethyl)phenethylamine as a Key Building Block in Pharmaceutical Synthesis

This compound serves as a crucial structural motif and versatile building block in the synthesis of a wide array of pharmaceutical agents. chemimpex.com Its utility stems from the presence of the phenethylamine (B48288) backbone, a common feature in many neuropharmacological agents, combined with the unique properties imparted by the ortho-trifluoromethyl substitution on the phenyl ring. This combination makes it an attractive starting material for the development of novel therapeutics, particularly those targeting neurological disorders. chemimpex.com

The incorporation of the o-(trifluoromethyl)phenyl moiety can significantly influence the pharmacological profile of a molecule. For instance, 2-[4-(Trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride, a derivative of phenethylamine, is noted for its enhanced lipophilicity and biological activity due to the trifluoromethyl group. chemimpex.com This enhancement makes such compounds valuable intermediates in the synthesis of bioactive molecules with improved efficacy and specificity. chemimpex.com

The synthesis of various derivatives often involves modifications of the ethylamine (B1201723) side chain or further substitution on the phenyl ring, allowing for the exploration of a broad chemical space. Medicinal chemists utilize this compound to construct libraries of compounds for screening against various biological targets. The scalability of synthetic procedures for trifluoromethylated building blocks like 2- and 3-trifluoromethylmorpholines, derived from related starting materials, further underscores their importance in drug discovery programs, enabling the production of multigram quantities for extensive preclinical evaluation. enamine.net

The strategic placement of the trifluoromethyl group at the ortho position can lead to compounds with distinct properties compared to their meta- or para-substituted counterparts. This positional isomerism is a key consideration in drug design, as it can affect everything from receptor binding to metabolic stability. The availability of specific isomers like this compound allows for a more refined approach to structure-activity relationship (SAR) studies.

Impact of Trifluoromethyl Substitution on Pharmacological Profiles

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its pharmacological properties. mdpi.comnih.gov This small structural modification can lead to profound changes in a molecule's behavior in biological systems.

Beyond lipophilicity, the trifluoromethyl group significantly enhances metabolic stability. mdpi.comnih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. mdpi.com By replacing a metabolically vulnerable methyl group or hydrogen atom with a trifluoromethyl group, medicinal chemists can block sites of metabolism, leading to a longer drug half-life and improved bioavailability. mdpi.comnih.gov

Table 1: Physicochemical Properties Influenced by Trifluoromethyl Substitution

| Property | Effect of Trifluoromethyl Group | Reference |

| Lipophilicity (logP) | Generally increases | mdpi.comnih.gov |

| Metabolic Stability | Significantly increases due to strong C-F bonds | mdpi.comnih.gov |

| pKa | Can be altered due to the electron-withdrawing nature | hovione.com |

| Solubility | May be affected, requiring careful optimization | hovione.com |

Influence on Molecular Conformation and Receptor Binding

The trifluoromethyl group can also exert a significant influence on the molecular conformation of a drug and its binding affinity for its biological target. mdpi.comresearchgate.net Although often considered a bioisostere of a methyl group, the -CF3 group is larger and has different electronic properties. mdpi.com These differences can lead to altered van der Waals interactions and electrostatic interactions within the binding pocket of a receptor or enzyme. acs.org

In some cases, the introduction of a trifluoromethyl group can lead to a more favorable binding orientation, resulting in increased potency. mdpi.com For example, the strong electron-withdrawing nature of the -CF3 group can alter the electron density of a nearby aromatic ring, which can in turn affect cation-π or other non-covalent interactions with the target protein. mdpi.com A study on a glucocorticoid receptor ligand demonstrated that replacing a trifluoromethyl group with other substituents could switch the functional behavior of the ligand from an agonist to an antagonist, highlighting the profound impact of this group on receptor interaction. researchgate.netnih.gov

Furthermore, the conformational preferences of a molecule can be influenced by the presence of a trifluoromethyl group. This can be particularly important for molecules with flexible side chains, where the bulky and lipophilic nature of the -CF3 group can favor specific rotamers that are more complementary to the binding site.

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives based on the this compound scaffold are driven by the goal of optimizing pharmacological activity and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For phenethylamine derivatives, SAR studies have revealed key structural features that govern their interaction with various biological targets, such as neurotransmitter transporters and receptors. koreascience.krnih.govnih.gov

In the context of this compound derivatives, SAR studies would typically involve systematic modifications at various positions of the molecule, including:

The amine group: N-alkylation, N-acylation, or incorporation into a heterocyclic ring can modulate potency and selectivity.

The ethylamine side chain: Introduction of substituents on the α- or β-carbons can affect stereochemistry and interaction with the target.

The phenyl ring: Addition of other substituents to the aromatic ring can further fine-tune electronic and steric properties.

For instance, studies on phenethylamine derivatives have shown that the nature and position of substituents on the aromatic ring have a significant impact on their affinity for the 5-HT2A receptor. nih.govnih.gov Similarly, for dopamine (B1211576) reuptake inhibitors, the aromatic group and the nature of the alkylamine derivative are critical for inhibitory activity. koreascience.kr The insights gained from such SAR studies guide the design of new analogs with improved therapeutic profiles.

Table 2: Key Structural Modifications in SAR Studies of Phenethylamine Derivatives

| Modification Site | Examples of Modifications | Potential Impact | Reference |

| Amine Group | Methylation, Acetylation, Cyclization | Altered receptor selectivity and potency | koreascience.kr |

| Ethylamine Side Chain | Hydroxylation, Alkylation | Changes in stereochemistry and binding affinity | nih.govnih.gov |

| Phenyl Ring | Halogenation, Alkoxylation | Modulation of lipophilicity and electronic properties | nih.govnih.gov |

Prodrug Strategies and Metabolic Considerations

Prodrug strategies are often employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. nih.govacs.orgresearchgate.net A prodrug is an inactive or less active derivative of a drug that is converted to the active form in the body through enzymatic or chemical transformation. nih.gov

For this compound derivatives that may exhibit poor solubility, limited permeability, or rapid metabolism at sites other than the trifluoromethyl group, a prodrug approach could be beneficial. For example, the primary amine group could be temporarily masked with a promoiety that is cleaved in vivo to release the active phenethylamine. This can improve oral bioavailability and allow for targeted drug delivery. researchgate.net

Metabolic considerations are also paramount in the design of these derivatives. While the trifluoromethyl group itself is metabolically robust, other parts of the molecule may be susceptible to degradation. mdpi.com Understanding the metabolic pathways of a lead compound is crucial for identifying potential liabilities and for designing analogs with improved metabolic stability. For instance, if a particular position on the aromatic ring is found to be a site of hydroxylation, it could be blocked with a metabolically stable group to prolong the drug's duration of action.

Applications in Specific Therapeutic Areas

This compound is a derivative of phenethylamine, a trace amine naturally found in the human brain. The introduction of a trifluoromethyl (-CF3) group at the ortho position of the phenyl ring significantly alters its electronic properties and metabolic stability, making it a compound of interest in medicinal chemistry. This article explores the research applications of this compound across several key therapeutic areas, focusing on its interactions with neuroreceptors and enzymes.

Neuroreceptor Agonists and Antagonists Research

The phenethylamine scaffold is a fundamental structure for many centrally active compounds. Modifications to this structure, such as the addition of a trifluoromethyl group, are explored to fine-tune selectivity and potency for various neuroreceptor targets.

The serotonin (B10506) 5-HT2A and 5-HT2C receptors are critical targets in the development of treatments for a range of psychiatric disorders. While extensive research has been conducted on various substituted phenethylamines, specific binding affinity and functional data for this compound at these receptors are not prominently detailed in publicly available scientific literature. However, the broader class of phenethylamines is well-known to interact with serotonin receptors, and the trifluoromethyl moiety is a common feature in many serotonergic agents. Research in this area typically involves evaluating how such substitutions affect the compound's ability to bind to and activate or block these receptors, which play a role in modulating dopamine and other neurotransmitter systems.

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by endogenous trace amines, including the parent compound, β-phenylethylamine. nih.govnih.gov TAAR1 is expressed in key monoaminergic brain regions and functions as a modulator of dopamine, norepinephrine (B1679862), and serotonin neurotransmission. nih.govresearchgate.net As such, TAAR1 agonists are being investigated for their potential in treating conditions like schizophrenia and substance use disorders. nih.govresearchgate.net

β-phenylethylamine is a known endogenous agonist of TAAR1. nih.govwikipedia.org The introduction of a trifluoromethyl group is a standard medicinal chemistry strategy to potentially enhance potency, selectivity, or pharmacokinetic properties. Therefore, this compound is a logical candidate for investigation in TAAR1 research, although specific potency and efficacy data for this particular isomer are not widely documented. The primary goal of such studies would be to quantify its activity relative to the parent compound and other synthetic TAAR1 ligands.

Table 1: Activity of Endogenous Ligands at Human TAAR1

| Compound | Type | Potency (EC50) |

|---|---|---|

| p-Tyramine | Endogenous Agonist | More potent than β-phenylethylamine |

| β-Phenylethylamine | Endogenous Agonist | Data varies by study |

| p-Octopamine | Endogenous Agonist | Similar potency to Dopamine |

| Dopamine | Endogenous Agonist | Data varies by study |

Note: This table presents qualitative comparisons and the rank order of potency for primary endogenous ligands. Specific EC50 values can vary between different experimental assays. wikipedia.org

Neurokinin (NK) receptors, such as NK1, are involved in pain, inflammation, and mood regulation. While various chemical classes have been explored as antagonists for these receptors, there is currently a lack of significant research specifically investigating the activity of this compound as a modulator of neurokinin receptors.

Enzyme Inhibition Studies (e.g., Monoamine Oxidases)

Monoamine oxidases (MAO) are critical enzymes responsible for the degradation of monoamine neurotransmitters and trace amines. There are two main isoforms, MAO-A and MAO-B. MAO-B preferentially metabolizes β-phenylethylamine and benzylamine. nih.govtandfonline.com Inhibition of MAO-B increases the levels of these amines and is a therapeutic strategy used in the treatment of Parkinson's disease. nih.gov

Table 2: Substrate Preference of MAO Isoforms

| Enzyme | Preferred Substrates |

|---|---|

| MAO-A | Serotonin, Adrenaline |

| MAO-B | Benzylamine, β-Phenylethylamine |

| Both | Dopamine, Tyramine, Tryptamine |

Source: Data compiled from multiple biochemical studies. nih.govtandfonline.comnih.gov

Anti-Cancer Activity Research

The phenethylamine scaffold and the trifluoromethyl functional group have independently appeared in molecules investigated for anti-cancer properties. The trifluoromethyl group, in particular, is known to enhance the efficacy of various anti-cancer agents by improving metabolic stability and cell permeability. However, research specifically evaluating the cytotoxic or anti-proliferative effects of this compound against cancer cell lines is not well-documented in existing scientific literature. Future research could explore if this specific compound exhibits any activity in this therapeutic area.

Analgesic Drug Development Research

The 2-phenethylamine framework is a key component in the development of various therapeutic agents, including those with analgesic properties. Research has explored a range of flexible 2-phenethylamine derivatives for their potential in pain management. nih.govnih.gov The development of centrally-acting analgesics requires compounds that can effectively cross the blood-brain barrier and exhibit metabolic stability to ensure a sustained effect.

The introduction of a trifluoromethyl group onto the phenethylamine scaffold is a medicinal chemistry strategy that directly addresses these requirements. The -CF3 group is highly lipophilic, a property that can enhance a molecule's ability to permeate biological membranes, including the blood-brain barrier. Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This increased metabolic stability can lead to a longer biological half-life, a desirable characteristic for analgesic medications.

While direct studies on the analgesic activity of this compound are not extensively detailed in publicly available research, the principles of medicinal chemistry strongly suggest its potential as a scaffold or intermediate in this field. The combination of the known pharmacophore (phenethylamine) with a group known to enhance key drug-like properties (-CF3) makes it a compound of interest for designing novel analgesic agents. Research into related structures has shown that substitutions on the phenyl ring of phenethylamines can yield compounds with significant analgesic activity. nih.gov

Table 1: Physicochemical Properties Conferred by the Trifluoromethyl Group Relevant to Analgesic Drug Design

| Property | Influence of Trifluoromethyl (-CF3) Group | Rationale in Analgesic Development |

|---|---|---|

| Lipophilicity | Increases the molecule's oil/water partition coefficient. | Enhances the ability to cross the blood-brain barrier to act on central pain pathways. |

| Metabolic Stability | The high strength of the C-F bond resists enzymatic degradation. | Prolongs the duration of action, potentially reducing dosing frequency. |

| Receptor Binding | Can alter electronic properties, influencing interactions with target receptors. | May modify affinity and selectivity for opioid or other pain-related receptors. |

Psychopharmacological Research Context

The parent compound, phenethylamine, is an endogenous trace amine that acts as a neuromodulator in the central nervous system. Its psychopharmacological effects are primarily mediated through its interaction with monoamine systems. Phenethylamine functions as an agonist for the trace amine-associated receptor 1 (TAAR1) and can influence the release of key neurotransmitters like dopamine and serotonin. nih.govfrontiersin.org The phenethylamine class of compounds is known for a wide range of psychoactive properties, and fluorination can significantly impact these effects, from enhancement and prolongation to a marked loss of activity. nih.govresearchgate.net

Interaction with Monoamine Systems: Substituted phenethylamines are widely recognized for their effects on monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). nih.gov By modulating the activity of these transporters, these compounds can alter the concentration of neurotransmitters in the synaptic cleft, leading to various psychostimulant, entactogenic, or antidepressant effects.

Role of the Trifluoromethyl Group: The placement of a trifluoromethyl group on the phenyl ring, as in this compound, is a well-established strategy in the design of psychopharmacological agents. The strong electron-withdrawing nature of the -CF3 group can significantly alter the molecule's interaction with protein targets. This modification is seen in several successful CNS drugs, where it is used to enhance potency, selectivity, and pharmacokinetic profiles. For instance, fluorination of the phenethylamine nucleus has been shown to greatly impact the psychoactivity of resulting compounds. nih.gov

TAAR1 Agonism: TAAR1 is a G protein-coupled receptor stimulated by trace amines like phenethylamine and also by various amphetamine analogues. nih.gov TAAR1 activation modulates dopaminergic, serotonergic, and glutamatergic systems, making it a key target in research for psychiatric disorders such as schizophrenia. researchgate.netnih.gov Agonism at TAAR1 can influence neurotransmitter release and receptor activity. frontiersin.org While the specific binding affinity and functional activity of this compound at TAAR1 are not specifically detailed, its structural similarity to known TAAR1 agonists makes it a relevant molecule for investigation in this context. The electronic modifications from the ortho-CF3 group could potentially modulate its potency and efficacy at this receptor.

Serotonin Receptor Interactions: Many substituted phenethylamines also exhibit affinity for serotonin receptors, particularly the 5-HT2A receptor, which is a key target for psychedelic and antipsychotic drugs. nih.govkoreascience.kr Structure-activity relationship studies show that halogen substitutions on the phenyl ring can have a positive effect on binding affinity for the 5-HT2A receptor. nih.govkoreascience.kr This suggests that this compound could be investigated for its potential interactions with serotonergic pathways.

Table 2: Potential Psychopharmacological Profile of this compound

| Pharmacological Target | Base Action of Phenethylamine Scaffold | Predicted Influence of o-Trifluoromethyl Group |

|---|---|---|

| Monoamine Transporters (DAT, NET, SERT) | Substrate and/or inhibitor, leading to increased synaptic monoamines. | May alter substrate affinity and transport kinetics, potentially shifting selectivity between transporters. |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist, modulating dopamine and serotonin systems. nih.govmdpi.com | Could modify agonist potency and efficacy due to altered electronic and steric properties. |

| Serotonin 5-HT2A Receptor | Varies by substitution; a target for many psychoactive phenethylamines. nih.gov | Halogen substitution can positively impact binding affinity; potential for interaction. koreascience.kr |

| Monoamine Oxidase (MAO) | Substrate for rapid metabolism. | May alter susceptibility to MAO-A or MAO-B, potentially increasing bioavailability and duration of action. |

Applications in Chemical Biology and Material Science Research

Development of Chemical Probes and Photoaffinity Labels

Photoaffinity labeling (PAL) is a powerful technique for identifying protein-ligand interactions and elucidating biological pathways. enamine.netnih.gov This method utilizes chemical probes that, upon photoactivation, form a covalent bond with their target biomolecules, allowing for their identification and characterization. enamine.netnih.gov The design of these probes is crucial for their efficacy, and molecules containing photoreactive groups like diazirines are often employed. enamine.net

The trifluoromethylphenyl diazirine moiety, in particular, has gained prominence in the design of photoaffinity labels. nii.ac.jp Trifluoromethyl diazirines are favored because they are more selective and the isomeric diazo compounds that can form as byproducts during photoirradiation are relatively unreactive, thus minimizing non-specific labeling. enamine.net These probes can be used to investigate complex biological systems, including identifying target biomolecules in crude extracts. nii.ac.jp

While direct research on o-(Trifluoromethyl)phenethylamine as a complete photoaffinity probe is not extensively documented, its structural components suggest its potential in this area. The phenethylamine (B48288) core can mimic endogenous signaling molecules, providing a basis for targeting specific receptors or transporters. The o-trifluoromethylphenyl group can be chemically modified to incorporate a diazirine moiety, transforming the molecule into a photoreactive probe. Such a probe could be instrumental in studying protein-protein interactions and identifying the binding sites of phenethylamine-based ligands. nih.govnih.gov For instance, phenylalanine-derived trifluoromethyl ketones have been synthesized for use in peptide-based oxidation catalysis, highlighting the utility of the trifluoromethylphenyl scaffold in designing reactive molecules for biological applications. nih.gov

Table 1: Key Moieties in Photoaffinity Labeling

| Moiety | Role in Photoaffinity Labeling | Key Advantages |

| Trifluoromethyl Diazirine | Photoreactive group that forms a covalent bond with target proteins upon UV irradiation. enamine.net | High reactivity and selectivity, reduced non-specific labeling due to unreactive diazo isomers. enamine.net |

| Phenethylamine | Can serve as a targeting scaffold to direct the probe to specific biological targets like receptors and transporters. | Mimics endogenous ligands, providing specificity. |

| Reporter Tag (e.g., Biotin, Fluorophore) | Enables the detection and isolation of the covalently labeled protein-probe complex. nih.gov | Facilitates identification and downstream analysis. nih.gov |

Role in Advanced Materials Synthesis

The quest for novel materials with enhanced properties has led researchers to explore a wide array of organic molecules as building blocks or additives. The trifluoromethyl group is particularly valued in materials science for its ability to impart unique characteristics such as hydrophobicity and thermal stability.

Perovskite Solar Cell Applications

Perovskite solar cells (PSCs) have emerged as a promising technology in the field of renewable energy. A significant challenge in PSC development is ensuring their long-term stability and efficiency. Surface defects in the perovskite layer can lead to non-radiative recombination, which reduces the power conversion efficiency (PCE). nih.gov

To address this, researchers have investigated various passivation strategies, including the use of organic molecules to neutralize surface defects. Phenylethylammonium (PEA) based passivators have shown effectiveness in improving the performance of PSCs. rsc.orgchemrxiv.org The PEA cations can passivate the perovskite surface, reducing defect density and enhancing stability. rsc.org For example, the use of phenethylammonium iodide (PEAI) has been shown to reduce defects and suppress non-radiative recombination, leading to higher efficiency cells. researchgate.net

Furthermore, fluorine-containing additives have been explored to enhance the hydrophobicity and stability of perovskite films. sciopen.com While there is no direct report on the use of this compound in PSCs, its structure, combining a phenethylamine group with a trifluoromethyl substituent, suggests its potential as a passivating agent. The phenethylamine moiety could anchor the molecule to the perovskite surface, while the trifluoromethyl group could contribute to a more hydrophobic and stable interface, potentially leading to improved device performance and longevity. Research on other fluorine-containing additives has demonstrated the viability of this approach. sciopen.com

Table 2: Performance Enhancement in Perovskite Solar Cells with Additives

| Additive Type | Mechanism of Action | Observed Improvements |

| Phenylethylammonium (PEA) Halides | Surface defect passivation, formation of 2D capping layers. rsc.orgresearchgate.net | Increased power conversion efficiency (PCE), enhanced stability. rsc.orgresearchgate.net |

| Fluorine-Containing Compounds | Increased hydrophobicity, defect passivation, regulation of crystallization. sciopen.com | Improved stability against humidity and thermal stress, enhanced PCE. sciopen.com |

| Organic Lewis Bases | Coordination with uncoordinated Pb2+ ions, passivation of surface defects. nih.gov | Inhibition of non-radiative recombination, improved long-term stability. nih.gov |

Polymer and Coating Innovations

The incorporation of fluorine-containing moieties into polymers can significantly alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific surface characteristics. The trifluoromethyl group is a key component in the design of such advanced polymers.

While specific research detailing the use of this compound in polymer and coating innovations is limited, the broader field of fluorinated polymers provides a context for its potential applications. For instance, polymers containing trifluoromethyl groups are known for their unique properties. The synthesis of polymers with trifluoromethyl-containing building blocks is an active area of research.

The phenethylamine backbone of this compound could serve as a monomer or a modifying agent in polymerization reactions. The presence of the trifluoromethyl group would be expected to enhance the thermal and chemical stability of the resulting polymer or coating. These materials could find applications in creating hydrophobic surfaces, chemically resistant coatings, or as components in advanced electronic devices.

Agrochemical Research Applications

The trifluoromethyl group is a critical pharmacophore in modern agrochemicals due to its positive influence on properties such as metabolic stability and lipophilicity, which can enhance the efficacy of active ingredients. nih.govresearchgate.net Many successful pesticides and herbicides contain a trifluoromethyl moiety. nih.gov

The synthesis of trifluoromethyl-containing heterocyclic compounds is a key strategy in the development of new agrochemicals. rsc.org For example, trifluoromethylpyridines are important intermediates in the production of various crop protection products. nih.govresearchgate.net Research has also shown that trifluoromethyl cinnamyl alcohol derivatives exhibit potent antifungal and bactericidal activities. nih.gov

Although direct evidence of this compound being used as an agrochemical is not available in the reviewed literature, its structure suggests it could serve as a valuable building block or intermediate in the synthesis of new bioactive compounds for agricultural use. The phenethylamine scaffold is found in some biologically active molecules, and the addition of a trifluoromethyl group could lead to the discovery of novel pesticides with improved properties. The development of synthetic routes to trifluoromethyl-containing compounds is an ongoing effort in the agrochemical industry, and versatile building blocks are in high demand. rsc.org

Table 3: Role of Trifluoromethyl Group in Agrochemicals

| Agrochemical Class | Example Compound Containing a CF3 Group | Contribution of the Trifluoromethyl Group |

| Herbicides | Pyroxsulam nih.gov | Enhances herbicidal activity and influences selectivity. nih.gov |

| Insecticides | Chlorfluazuron nih.gov | Increases insecticidal potency and metabolic stability. nih.gov |

| Fungicides | 1-Trifluoromethyl cinnamyl alcohol derivatives nih.gov | Imparts broad-spectrum antifungal and antibacterial activity. nih.gov |

Future Research Directions and Translational Perspectives

Advancements in Synthetic Methodologies for Fluorinated Phenethylamines

The development of efficient and versatile synthetic routes is fundamental to exploring the chemical space of fluorinated phenethylamines. Major efforts in synthetic organic chemistry have been directed toward creating novel methods for introducing fluorine and trifluoromethyl groups into organic molecules. nih.gov For phenethylamine (B48288) derivatives, this involves both the construction of the core ethylamine (B1201723) chain and the introduction of the trifluoromethyl moiety onto the phenyl ring.

Recent advancements have moved beyond classical methods, offering more sophisticated strategies. For instance, the Erlenmeyer azalactone synthesis has been reported as a significant method for producing fluorinated α-amino acids, which are structurally related to phenethylamines. nih.gov This process involves a three-component condensation followed by reductive ring cleavage. nih.gov Another approach could involve the preparation of a suitable precursor, such as ortho-trifluoromethyl phenyl triflate, which can be synthesized by reacting 2-(trifluoromethyl)phenol (B147641) with triflic anhydride (B1165640). rsc.org

Modern strategies for forming the crucial C-N bond in phenethylamines include the alkylation of various nitrogen sources (ammonia, amines, azides) with phenethyl halides or the reaction with epoxides. youtube.com Furthermore, innovative catalytic transformations are continuously being developed. Researchers at the National University of Singapore have pioneered a method to convert epoxides into fluorinated oxetanes using a copper catalyst, highlighting the ongoing innovation in organofluorine chemistry that could be adapted for phenethylamine synthesis. sciencedaily.com

Table 1: Synthetic Strategies for Fluorinated Aromatic Compounds

| Synthetic Strategy | Description | Key Reagents/Conditions | Related Application |

|---|---|---|---|

| Erlenmeyer Azalactone Synthesis | A multi-step condensation reaction to form fluorinated α-amino acids. nih.gov | Fluorinated benzaldehydes, N-acetylglycine, acetic anhydride, red phosphorus, hydroiodic acid. nih.gov | Synthesis of fluorinated phenylalanine analogues. nih.gov |

| Grignard Reaction | Formation of a Grignard reagent from a halo benzotrifluoride (B45747), followed by reaction with an acetylating agent. google.com | Halo benzotrifluoride, Mg metal, ketene, transition metal-ligand complex. google.com | Preparation of 3-Trifluoromethyl acetophenone (B1666503) oxime. google.com |

| Triflation of Phenols | Reaction of a phenol (B47542) with triflic anhydride to create a triflate, a versatile intermediate. rsc.org | 2-(trifluoromethyl)phenol, triflic anhydride, nucleophilic catalyst, base. rsc.org | Preparation of ortho-trifluoromethyl phenyl triflate. rsc.org |

| C-N Bond Formation | Includes various methods such as alkylation of amines or Hoffman rearrangement of amides. youtube.com | Phenethyl halides, epoxides, amines, bromine, sodium hydroxide. youtube.com | General preparation of phenethylamines. youtube.com |

| Radiolabeling Synthesis | A multi-step synthesis to incorporate a radioactive isotope for imaging applications. nih.gov | [¹⁸F]-TBA, DMF, Rh(PPh₃)₃Cl. nih.gov | Synthesis of 2-[¹⁸F]-fluoro-ʟ-phenylalanine for PET. nih.gov |

Integration of Computational and Experimental Approaches in Drug Design

Modern drug discovery is a synergistic interplay of computational and experimental methods, aimed at accelerating the identification and optimization of lead compounds. sysrevpharm.orgresearchgate.net This integrated approach is particularly valuable for designing novel derivatives of o-(Trifluoromethyl)phenethylamine. Computational tools can predict how molecular modifications will affect a compound's interaction with a biological target, thereby guiding synthetic efforts and reducing the cycle time and costs associated with traditional screening. sysrevpharm.org

A prime example of this synergy is the study of 2-(2-fluoro-phenyl)-ethylamine (2-FPEA), an analogue of the title compound. Researchers combined experimental techniques like resonance-enhanced two-photon ionization and ionization-loss stimulated Raman spectroscopies with computational density functional theory (DFT) calculations. nih.gov This dual approach allowed for the confirmation of the compound's three-dimensional structure and a detailed analysis of its noncovalent interactions, such as hydrogen bonding, which are crucial for molecular recognition at a biological target. nih.gov

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking are central to this process. researchgate.net These techniques can screen virtual libraries of this compound derivatives against a target protein, predict their binding affinity, and identify the most promising candidates for synthesis and experimental testing. researchgate.netnih.gov

Table 2: Computational and Experimental Techniques in Drug Design

| Technique | Type | Role in Drug Design |

|---|---|---|

| Density Functional Theory (DFT) Calculations | Computational | Predicts electronic structure, vibrational frequencies, and stable conformations. nih.gov |

| Raman Spectroscopy | Experimental | Provides vibrational signatures to confirm the 3D structure of a molecule-ligand cluster. nih.gov |

| Molecular Docking | Computational | Predicts the preferred orientation and binding affinity of a molecule to a target protein. researchgate.netnih.gov |

| QSAR | Computational | Relates the chemical structure of compounds to their biological activity to predict the activity of new analogues. researchgate.net |

| Pharmacophore Modeling | Computational | Identifies the essential 3D arrangement of functional groups required for biological activity. researchgate.net |

| X-ray Crystallography | Experimental | Determines the precise three-dimensional structure of a protein-ligand complex. |

Exploration of Novel Biological Targets and Mechanisms of Action

While the specific biological targets of this compound are not yet extensively characterized, the activities of structurally related compounds provide a rational basis for future investigation. The introduction of a trifluoromethyl group can significantly alter a molecule's interaction with protein targets compared to its non-fluorinated counterparts.

For instance, 4-trifluoromethyl-2,5-dimethoxyphenethylamine (2C-TFM), a positional isomer concerning the trifluoromethyl group, is known to be a potent agonist of the serotonin (B10506) 5-HT₂ₐ and 5-HT₂꜀ receptors. wikipedia.org This suggests that monoamine receptors, which are critical targets for treating neuropsychiatric disorders, could be a promising area of exploration for this compound and its derivatives.

Another related compound, trifluoromethyl phenethyl mesalazine (TFM), has demonstrated antioxidant properties by scavenging free radicals. mdpi.com It was also found to inhibit melanin (B1238610) production and downregulate the expression of matrix metalloproteinase-1 (MMP-1) and interleukin-6 (IL-6), indicating potential applications in dermatology and inflammatory conditions. mdpi.com Furthermore, the well-known drug fluoxetine, which contains a trifluoromethylphenoxy moiety, functions as a selective serotonin reuptake inhibitor (SSRI). mdpi.com These examples underscore the diverse range of potential biological targets for this class of compounds.

Table 3: Biological Targets of Related Trifluoromethyl-Containing Phenethylamines

| Compound | Key Structural Feature | Known Biological Target/Mechanism | Potential Therapeutic Area |

|---|---|---|---|

| 4-Trifluoromethyl-2,5-dimethoxyphenethylamine (2C-TFM) | para-CF₃ group | Serotonin 5-HT₂ₐ/5-HT₂꜀ receptor agonist. wikipedia.org | CNS disorders |

| Trifluoromethyl phenethyl mesalazine (TFM) | Trifluoromethyl phenethyl group | Antioxidant, inhibitor of melanin production, downregulator of MMP-1 and IL-6. mdpi.com | Dermatology, Anti-aging |

| Fluoxetine | para-CF₃ phenoxy group | Selective Serotonin Reuptake Inhibitor (SSRI). mdpi.com | Depression, Anxiety Disorders |

Development of High-Throughput Screening Assays for Derivatives

Once potential biological targets are hypothesized or identified, high-throughput screening (HTS) is the next logical step to test libraries of this compound derivatives for activity. dovepress.com HTS allows for the rapid evaluation of thousands of compounds, making it a cornerstone of modern drug discovery. dovepress.com The design of the HTS assay is critical and must be tailored to the specific biological question being asked.

Several HTS methodologies could be adapted for this purpose:

Enzyme Inhibition Assays: If the target is an enzyme, a fluorescence-based assay could be developed. For example, an assay for the enzymes IDO1 and TDO was created using a chemical probe that fluoresces upon reacting with the enzyme's product, N-formylkynurenine. nih.gov This principle could be applied to screen for inhibitors among derivatives of this compound.

Receptor Binding/Activation Assays: For G-protein coupled receptors (GPCRs), such as serotonin or relaxin receptors, assays measuring downstream signaling events like cyclic adenosine (B11128) monophosphate (cAMP) accumulation are effective. An HTS campaign successfully used a cAMP-based assay to identify a small molecule agonist for the RXFP3 receptor. mdpi.com

Cell-Based Phenotypic Assays: These assays measure a change in cell morphology or function. One innovative HTS approach identified drugs that could normalize the disrupted cellular network of mutant intermediate filament proteins by visually screening for a change from a dot-like to a filamentous pattern. nih.gov Such an assay could be used if derivatives were being explored for diseases caused by protein misfolding.

Table 4: Examples of High-Throughput Screening (HTS) Assay Formats

| Assay Type | Principle | Example Application |

|---|---|---|

| Fluorescence-Based Product Detection | A non-fluorescent probe is converted to a fluorescent molecule by the product of an enzymatic reaction. nih.gov | Screening for inhibitors of tryptophan-catabolizing enzymes (IDO1/TDO). nih.gov |

| cAMP Accumulation Assay | Measures the change in intracellular cAMP levels following receptor activation or inhibition. mdpi.com | Screening for agonists of the G-protein coupled receptor RXFP3. mdpi.com |

| Cellular Imaging Assay | Automated microscopy and image analysis detect changes in cell or protein morphology. nih.gov | Identifying compounds that correct the pathogenic distribution of mutant keratin (B1170402) proteins. nih.gov |

Translational Research from Preclinical Findings to Clinical Candidates

Translational research bridges the gap between basic preclinical discoveries and their application in human medicine. The ultimate goal for a promising derivative of this compound identified through screening and initial studies is to advance it into a clinical candidate. This pathway is rigorous and multi-staged.

The first step involves the validation of "hits" from an HTS campaign. nih.gov Promising compounds must be re-synthesized, purified, and their activity confirmed through secondary assays. This is followed by preclinical studies to characterize the compound's efficacy and mechanism of action in more detail using cell culture and, subsequently, in vivo animal models that mimic a human disease. nih.gov

The journey from a preclinical finding to a clinical candidate requires demonstrating a favorable profile. The success of other drugs containing a trifluoromethyl group, such as the anticancer agent sorafenib (B1663141) and the glaucoma treatment travoprost, illustrates that fluorinated compounds can successfully navigate this translational pathway. mdpi.com For any derivative of this compound, this process would involve extensive studies to establish a solid rationale for its potential clinical efficacy, ultimately leading to an Investigational New Drug (IND) application to regulatory authorities to begin human trials. sysrevpharm.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for o-(Trifluoromethyl)phenethylamine, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethyl group to a phenethylamine backbone. A common approach is halogen exchange using trifluoromethylation reagents like trifluoroacetic anhydride (TFAA) or copper-mediated cross-coupling reactions. For example, phenethylamine derivatives can be synthesized via acid-base reactions with hydrobromic acid (HBr) to form ammonium salts, as demonstrated in phenethylammonium bromide synthesis . Key reagents include organofluorine compounds (e.g., trifluoromethyl iodide) and catalysts such as CuI for Ullmann-type couplings. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR will show aromatic protons (δ 7.2–7.6 ppm) and the phenethylamine backbone (δ 2.8–3.2 ppm for CHNH). F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) should display a molecular ion peak at m/z 189.17 (CHFN) .

- IR : Stretching vibrations for C-F bonds appear at 1100–1250 cm .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal : Collect waste in designated containers and transfer to licensed hazardous waste facilities. Avoid aqueous disposal due to environmental persistence .

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes. Seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize impurities during synthesis?

- Methodological Answer : Impurities often arise from incomplete trifluoromethylation or side reactions. Strategies include:

- Temperature Control : Maintain reactions at 0–5°C to suppress byproducts like dimerization .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency.

- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track impurities. Example impurity limits from USP standards:

| Impurity Type | Relative Retention Time | Acceptance Limit (%) |

|---|---|---|

| Unknown | — | 0.1–1.0 |

| Trifluoromethyl Isomer | ~4.3 | ≤0.2 |

Q. What computational methods predict the reactivity of this compound in drug discovery?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of the CF group on aromatic ring electrophilicity .

- Docking Studies : Use AutoDock Vina to simulate interactions with serotonin receptors (5-HT), leveraging structural analogs like methylone .

- MD Simulations : Assess stability in aqueous environments (AMBER force field) to guide formulation studies .

Q. How can chiral purity of this compound derivatives be analyzed?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to resolve enantiomers. Monitor at 254 nm .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to assign absolute configurations .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Solvent Selection : Replace THF with safer solvents like 2-MeTHF to improve green chemistry metrics .

- Batch vs. Flow Chemistry : Evaluate continuous flow systems to enhance heat transfer and reduce reaction times .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify storage-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.